molecular formula C9H8N4O2 B1439766 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1195606-79-1

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1439766
CAS No.: 1195606-79-1
M. Wt: 204.19 g/mol
InChI Key: GSWHDMVMXOOKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Future Directions

The synthesis and study of compounds related to 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid are ongoing. For instance, 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their anticancer activities . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The triazole ring can act as a ligand, binding to metal ions and forming coordination complexes that can influence enzyme activity. For instance, it has been reported that triazole derivatives can inhibit kinases and lysine-specific demethylase 1, which are important in regulating cellular processes . The amino group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. The benzoic acid moiety can participate in hydrophobic interactions and π-π stacking with aromatic residues, further stabilizing these interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The compound can also affect the expression of genes involved in these processes, leading to changes in cellular behavior. Additionally, it may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The triazole ring can bind to metal ions, forming coordination complexes that inhibit enzyme activity. This can lead to the inhibition of kinases and other enzymes involved in cell signaling pathways . The amino group can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity. The benzoic acid moiety can participate in hydrophobic interactions and π-π stacking with aromatic residues, further stabilizing these interactions. These combined effects can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some compounds showing sustained activity over extended periods

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting the growth of cancer cells or reducing inflammation . At high doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been reported, where a certain dosage is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating enzymes involved in key pathways, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation This can lead to changes in metabolite levels and energy production, impacting cellular function and behavior

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation Once inside the cell, it may be distributed to different compartments or organelles, where it can interact with target biomolecules

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect energy production and metabolic processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to generate the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation in organic synthesis has been noted for its efficiency and practicality in producing triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific benzoic acid moiety, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other triazole derivatives and enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHDMVMXOOKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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